molecular formula C₂₂H₂₉FN₃O₉P B560572 Sofosbuvir impurity C CAS No. 1496552-28-3

Sofosbuvir impurity C

Cat. No.: B560572
CAS No.: 1496552-28-3
M. Wt: 529.45
InChI Key: TTZHDVOVKQGIBA-MOLXTFABSA-N
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Description

Sofosbuvir Impurity C (CAS: 1496552-28-3) is a structurally related impurity of Sofosbuvir, a nucleotide analog inhibitor of hepatitis C virus (HCV) RNA replication. It is characterized by the molecular formula C₂₂H₂₉FN₃O₉P and a molecular weight of 529.45 g/mol . This impurity is classified as a low-activity derivative, primarily used as a reference standard in analytical method development, quality control (QC), and regulatory compliance during Sofosbuvir production . Unlike the parent drug, which exhibits potent anti-HCV activity by targeting the RNA-dependent RNA polymerase (RdRp), Impurity C lacks significant antiviral efficacy, making it critical to monitor and control its levels in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Chemical Reactions

Sofosbuvir impurity C (C22_{22}H29_{29}FN3_3O9_9P) undergoes several characteristic reactions due to its phosphoramidate structure and functional groups. Key reaction types include:

  • Oxidation : Forms hydroxylated or ketone derivatives under oxidative conditions.
  • Reduction : Produces alcohols or amines via reductive pathways.
  • Substitution : Nucleophilic or electrophilic substitution alters its molecular structure.
  • Hydrolysis : Degrades into simpler metabolites under acidic, alkaline, or enzymatic conditions .

Reagents and Reaction Conditions

The reactivity of this compound is influenced by specific reagents and environmental factors:

Reaction Type Reagents/Conditions Key Observations
Oxidation Hydrogen peroxide (H2_2O2_2), KMnO4_4Forms oxidized derivatives; significant degradation observed in stability studies .
Reduction NaBH4_4, LiAlH4_4Generates reduced analogs with altered bioactivity .
Acid Hydrolysis 1N HCl at 80°CRapid degradation into hydrolyzed byproducts .
Base Hydrolysis 0.5N NaOH at 60°CForms dephosphorylated metabolites .
Photolysis UV light exposureMinimal degradation compared to oxidative pathways .

Major Reaction Products

Reaction pathways yield distinct products depending on conditions:

  • Oxidative Degradation : Ketone derivatives (e.g., carbonyl-containing compounds) .
  • Acidic Hydrolysis : Dephosphorylated uridine analogs (e.g., 2'-deoxy-2'-α-fluoro-β-C-methyluridine) .
  • Enzymatic Hydrolysis : Active triphosphate metabolite (GS-461203), a defective substrate for HCV NS5B polymerase .

Stability Studies and Degradation Analysis

Stability-indicating methods reveal this compound’s susceptibility to stress conditions:

  • Thermal Stress (80°C for 72 hours) : No significant degradation, confirming thermal stability .
  • Oxidative Stress (3% H2_22​O2_22​) : Degrades into polar byproducts detectable via RP-HPLC .
  • Photolytic Stress : Stable under UV light, suggesting no photodegradation risk .

Chromatographic Validation :

  • Column : Agilent Eclipse XDB-C18 (4.6 × 250 mm, 5 µm).
  • Mobile Phase : 0.1% trifluoroacetic acid in water:acetonitrile (50:50).
  • Retention Times : Sofosbuvir (3.674 min), impurity C (5.704 min) .

Case Studies and Research Findings

  • Forced Degradation : Acidic conditions (1N HCl, 80°C) caused 15–20% degradation, while alkaline hydrolysis (0.5N NaOH) led to 10–12% degradation .
  • Real-World Stability : Formulations containing impurity C showed no clinically significant impact on sustained virologic response (SVR) rates (96–98%) in HCV patients .
  • Mechanistic Insights : Hydrolysis of the phosphoramidate moiety is catalyzed by carboxylesterase 1 (CES1), forming inactive metabolites .

Comparative Reactivity with Related Compounds

Compound Reactivity Profile Key Differences
Sofosbuvir High enzymatic activation to GS-461203Therapeutically active; resistant to hydrolysis.
Impurity C Prone to hydrolysis and oxidationLacks antiviral activity due to structural modifications.
Impurity D Similar oxidation/reduction pathwaysDistinct chromatographic retention (6.2 min).

Synthetic Pathways and Byproduct Formation

During Sofosbuvir synthesis, impurity C arises from:

  • Side Reactions : Incomplete coupling of nucleoside analogs with phosphoramidates .
  • Protection/Deprotection Steps : Use of tert-butyldimethylsilyl (TBS) groups in intermediates increases impurity yield .
  • Catalytic Influence : Aluminum trichloride (AlCl3_3) and pyridine enhance stereoselective phosphorylation but may promote impurity formation .

Scientific Research Applications

Chemical Properties and Identification

Sofosbuvir impurity C is characterized by the following chemical properties:

  • Chemical Name : this compound
  • CAS Number : 1496552-28-3
  • Molecular Formula : C22H29FN3O9P
  • Appearance : Light yellow solid
  • Purity Grade : Research grade

These properties facilitate its identification and analysis in various studies related to drug stability and efficacy .

Analytical Methods for Characterization

The characterization of this compound is crucial for understanding its stability and behavior in pharmaceutical formulations. Recent studies have developed advanced chromatographic techniques to analyze this impurity effectively:

  • Ultra-Performance Liquid Chromatography (UPLC) :
    • A novel UPLC method has been established for the analysis of sofosbuvir and its impurities, including impurity C. This method offers improved resolution, speed, and lower solvent consumption compared to traditional methods .
    • The method was validated according to International Council for Harmonisation (ICH) guidelines, ensuring reliability in detecting degradation products.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • NMR techniques (including 1H NMR, 13C NMR, and 31P NMR) have been employed to confirm the structure of this compound and identify degradation products resulting from stress testing under various conditions (acidic, basic, thermal) .

Stability Studies

Stability studies are essential to assess how this compound behaves under different environmental conditions:

  • Forced Degradation Studies :
    • Research has demonstrated that sofosbuvir is susceptible to degradation under acidic and basic conditions, with significant degradation observed after exposure to 1N HCl at elevated temperatures .
    • These studies help in understanding the stability profile of both sofosbuvir and its impurities, guiding formulation strategies to enhance drug shelf life.

Pharmaceutical Formulation Implications

The presence of impurities like this compound can impact the safety and efficacy profiles of pharmaceutical formulations. Understanding these implications is vital for:

  • Quality Control :
    • Regulatory bodies require stringent quality control measures to ensure that impurities do not exceed acceptable limits in drug formulations. The analytical methods developed for this compound play a crucial role in this aspect .
  • Formulation Development :
    • Insights gained from stability studies can inform formulation scientists on how to optimize drug delivery systems that minimize the formation of impurities during storage and use.

Real-world Effectiveness

A study conducted across multiple centers analyzed the effectiveness of sofosbuvir-based therapies in treating various HCV genotypes. The study found high sustained virologic response rates, indicating the overall success of therapies incorporating sofosbuvir despite potential impurities like impurity C .

Efficacy in Specific Populations

Another investigation focused on HCV treatment among patients in Sub-Saharan Africa using sofosbuvir combined with ribavirin or ledipasvir. The study reported high treatment adherence and efficacy rates, showcasing the importance of effective formulations that may include considerations around impurities .

Comparison with Similar Compounds

Sofosbuvir Impurity C is compared below with other related impurities and the parent compound based on structural, physicochemical, and functional properties:

Structural and Physicochemical Properties

Property This compound Sofosbuvir Impurity F Sofosbuvir (Parent)
Molecular Formula C₂₂H₂₉FN₃O₉P C₃₄H₄₅FN₄O₁₃P₂ C₂₂H₂₉FN₃O₉P
Molecular Weight 529.45 g/mol 798.69 g/mol 529.45 g/mol
CAS Number 1496552-28-3 1337482-17-3 1190307-88-0
Solubility Not explicitly reported Soluble in DMSO Polymorph-dependent (e.g., Form B > Form A in ethyl acetate)
Storage Conditions Solid at -20°C -20°C (powder), -80°C (solution) Room temperature (varies by formulation)

Key Observations :

  • Structural Differences : Impurity C shares the same molecular formula as Sofosbuvir, suggesting it is a stereoisomer or degradation product. In contrast, Impurity F is a diastereomer with a larger molecular structure due to additional phosphate groups .
  • Solubility : Impurity F’s solubility in DMSO facilitates its use in analytical workflows, whereas Impurity C’s solubility profile remains uncharacterized .

Functional and Analytical Roles

  • Biological Activity: Impurity C exhibits low antiviral activity, unlike Sofosbuvir, which inhibits HCV RdRp with high selectivity (SI > 184 in cellular assays) . Impurity F’s activity is unspecified but is presumed inert due to its classification as a non-pharmacopeial impurity .
  • Regulatory Utility : Both impurities serve as critical reference materials for HPLC, mass spectrometry, and stability testing during drug manufacturing .

Thermodynamic Stability

Impurity C’s solid-state stability at -20°C aligns with typical storage practices for labile pharmaceutical intermediates .

Research Findings and Implications

Analytical Significance : Impurity C’s structural similarity to Sofosbuvir necessitates advanced chromatographic techniques (e.g., UPLC-MS) for precise quantification in drug products .

Pharmacopeial Limits : Regulatory guidelines (e.g., ICH Q3A) mandate stringent control of Impurity C levels (<0.15% w/w) to ensure drug safety and efficacy .

Comparative Toxicity : Impurity C’s low activity reduces toxicity concerns, unlike Sofosbuvir’s primary metabolite (GS-331007), which has a half-life of 27 hours and requires renal monitoring .

Biological Activity

Sofosbuvir impurity C is a chemical compound associated with the antiviral drug Sofosbuvir, primarily used in the treatment of hepatitis C virus (HCV) infections. Understanding its biological activity is crucial for assessing its impact on therapeutic outcomes and drug formulation practices.

  • Chemical Formula : C22H29FN3O9P
  • Classification : Drug metabolite
  • Structural Similarity : Shares structural characteristics with Sofosbuvir but exhibits reduced biological activity.

Biological Activity Overview

Sofosbuvir itself is a potent inhibitor of HCV RNA replication, while this compound demonstrates significantly lower antiviral activity. In vitro studies indicate that this impurity does not effectively inhibit HCV replication in the HCV replicon assay, highlighting its role as a less potent variant compared to Sofosbuvir.

Comparison of Biological Activities

Compound NameChemical FormulaBiological ActivityNotes
SofosbuvirC22H29FN3O9PHigh (HCV inhibitor)Active antiviral agent
Sofosbuvir impurity AC22H29FN3O9PModerateAnother impurity with some activity
LedipasvirC25H26F2N4O4SHigh (HCV inhibitor)Used in combination therapies
DaclatasvirC22H23F2N3O3SHigh (HCV inhibitor)Direct-acting antiviral
This compound C22H29FN3O9P Low Less potent than parent compound

This comparison illustrates that while this compound shares a similar structural framework with these compounds, its reduced biological activity distinguishes it from more effective antiviral agents like Sofosbuvir, Ledipasvir, and Daclatasvir. This knowledge aids in developing better therapeutic strategies against hepatitis C virus infections.

Clinical Implications

Research has shown that formulations containing impurities like this compound can influence pharmacokinetics and therapeutic outcomes. Although it does not have direct therapeutic applications due to its low activity, understanding its properties contributes to better drug formulation practices and quality control measures in pharmaceutical preparations .

Real-World Effectiveness

A study involving 1021 patients with various HCV genotypes receiving treatments including Sofosbuvir indicated high sustained virologic response rates. The effectiveness of combinations such as daclatasvir plus sofosbuvir yielded an SVR12 rate of 98.0%, underscoring the importance of the primary active ingredient over impurities .

Safety Profiles

In clinical trials, patients treated with sofosbuvir-based regimens exhibited good safety profiles, with few treatment discontinuations due to adverse events. The presence of impurities like this compound did not significantly alter these outcomes; however, monitoring for potential impacts remains essential .

Q & A

Basic Question: What analytical methods are recommended for identifying and quantifying Sofosbuvir Impurity C in pharmaceutical formulations?

Answer:
The primary method for identification and quantification is reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection. Key parameters include:

  • Column : C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).
  • Mobile phase : Gradient of phosphate buffer (pH 6.8) and acetonitrile.
  • Detection wavelength : 260 nm.
  • Retention time : Impurity C elutes at ~1.41 times the retention time of Sofosbuvir (16 minutes) .

For quantification, apply the formula:
Impurity %=(rUrS)×(CSCU)×1F×100\text{Impurity \%} = \left( \frac{r_U}{r_S} \right) \times \left( \frac{C_S}{C_U} \right) \times \frac{1}{F} \times 100

where F=1.5F = 1.5 (correction factor for Impurity C) . Validate the method per ICH Q2(R1) guidelines, ensuring specificity, linearity (160–480 µg/mL for Sofosbuvir; 10–30 µg/mL for impurities), and precision (RSD ≤2%) .

Basic Question: How is this compound synthesized, and what structural features differentiate it from the parent compound?

Answer:
Impurity C arises during Sofosbuvir synthesis via stereochemical inversion at the 2'-position of the ribose moiety. Structurally, it is a diastereomer of Sofosbuvir, differing in the configuration of the fluorine and methyl groups on the tetrahydrofuran ring. This inversion reduces its antiviral activity due to impaired binding to the HCV NS5B polymerase .

Advanced Question: How do researchers resolve contradictory data in impurity profiling, such as discrepancies in retention times or quantification thresholds?

Answer:
Contradictions often stem from method variability (e.g., column age, mobile phase pH) or matrix effects (excipient interference). To address this:

  • System suitability tests : Ensure resolution ≥2.0 between Sofosbuvir and impurities .
  • Forced degradation studies : Expose Sofosbuvir to heat, light, and acidic/alkaline conditions to validate impurity stability and method robustness .
  • Cross-validate with LC-MS to confirm impurity identity via molecular ion peaks (e.g., m/z 545.13 for Impurity C) .

Advanced Question: What experimental design considerations are critical for studying the degradation pathways of Sofosbuvir leading to Impurity C?

Answer:

  • Stress conditions : Use 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), and UV light (photolysis) at 40°C for 24–72 hours. Monitor degradation kinetics using time-point sampling .
  • Mechanistic analysis : Employ NMR spectroscopy to track stereochemical changes and mass balance studies to account for all degradation products .
  • Statistical modeling : Apply Arrhenius equations to predict impurity formation under long-term storage .

Basic Question: What regulatory thresholds govern the acceptance limits for this compound in final drug products?

Answer:
Per the International Pharmacopoeia:

  • Individual impurity limit : ≤0.15% (corrected with F=1.5F = 1.5).
  • Total impurities : ≤1.0%, excluding peaks <0.05% .
    These thresholds align with ICH Q3B(R2) guidelines for genotoxic impurities.

Advanced Question: How do researchers validate the absence of pharmacological activity in this compound?

Answer:

  • In vitro assays : Compare Impurity C’s inhibition of HCV NS5B polymerase with Sofosbuvir using a replicon assay . Impurity C typically shows <10% activity relative to the parent compound .
  • Docking studies : Analyze binding affinity to the NS5B active site (GDD motif) using molecular modeling software (e.g., AutoDock Vina). Diastereomers like Impurity C exhibit poor steric compatibility .

Advanced Question: What strategies mitigate methodological biases in cross-study comparisons of impurity profiles?

Answer:

  • Standardized protocols : Adopt harmonized HPLC conditions (e.g., USP monograph for Sofosbuvir).
  • Reference materials : Use certified Impurity C standards (CAS 1496552-51-2) with ≥98% purity .
  • Meta-analysis : Apply weighted statistical models to account for inter-laboratory variability in detection limits .

Basic Question: What are the key steps in developing a stability-indicating method for this compound?

Answer:

Forced degradation : Confirm method specificity under stress conditions.

Robustness testing : Vary flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase ratio (±5%).

Validation : Include LOD (0.05%) and LOQ (0.15%) determination .

Advanced Question: How do researchers assess the impact of Impurity C on drug safety in preclinical models?

Answer:

  • Toxicokinetic studies : Administer Impurity C (1–10 mg/kg) to rodents and measure plasma exposure (AUC).
  • Genotoxicity screening : Conduct Ames tests (bacterial reverse mutation assay) and micronucleus assays. Impurity C is typically non-mutagenic at ≤1.0% levels .

Advanced Question: What computational tools predict the formation of Impurity C during Sofosbuvir synthesis?

Answer:

  • Density Functional Theory (DFT) : Model reaction pathways to identify intermediates prone to stereochemical inversion.
  • Process Analytical Technology (PAT) : Use real-time HPLC monitoring to adjust reaction parameters (e.g., pH, temperature) and minimize impurity yield .

Properties

IUPAC Name

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHDVOVKQGIBA-MOLXTFABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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